6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
"6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" is a chemical compound that has been synthesized and studied for its structural and chemical properties. The synthesis process and structural characterization of related compounds have been documented in various research studies.
Synthesis Analysis
The synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves acylation, the Bischler-Napieralski reaction, reduction, and finally, salt formation with muriatic acid. The overall yield reported was 41.1%, marking a significant contribution to the literature on this compound's synthesis (Lin Xi, 2011).
Molecular Structure Analysis
The absolute configurations and crystal structures of related compounds have been determined through X-ray diffractometric analysis, which revealed the stereochemistry and detailed molecular structure of these compounds. For example, the crystal structure of the R-hydrochloride salt form of a stereospecifically synthesized derivative has been fully determined, providing insight into the spatial arrangement of atoms within the molecule (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Research into the chemical reactions and properties of derivatives of 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has led to the identification of compounds with potential pharmacological activities. For instance, the synthesis of a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines based on structure-active relationship information has been described, with one of the molecules showing significant anticonvulsant activity (R. Gitto et al., 2010).
Physical Properties Analysis
The physical properties, such as crystallization and conformation of derivatives, have been examined through various techniques, including X-ray crystallography. This analysis has provided detailed information on the conformation and arrangement of molecules in the solid state, contributing to a better understanding of the physical characteristics of these compounds (G. Argay et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, have been explored through synthesis and evaluation studies. These studies have led to the development of derivatives with varied chemical functionalities and potential applications in pharmacology and medicinal chemistry (R. Gitto et al., 2007).
Scientific Research Applications
Enamine Reactions and Synthesis of Derivatives
- Research on Enamines: A study by Granik et al. (1982) investigated the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides, leading to the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives. This research provides insights into the chemical behavior of this compound and its potential in synthesizing novel derivatives (Granik et al., 1982).
Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-Inflammatory Effects: Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory activities of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Their findings suggest that this compound has significant potential in medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Synthesis and Toxicity Evaluation
- Local Anesthetic Activity and Toxicity Studies: A study by Azamatov et al. (2023) focused on the synthesis of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, evaluating their local anesthetic activity and acute toxicity. The research highlights the importance of understanding the structure-toxicity relationship for potential drug candidates (Azamatov et al., 2023).
Crystallography and Structural Analysis
- X-Ray Crystallography Studies: The structural aspects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been analyzed through X-ray crystallography, as demonstrated in studies by Argay et al. (1995) and Wouters et al. (2010). These analyses are crucial for understanding the molecular structure and potential applications in various fields (Argay et al., 1995); (Wouters et al., 2010).
Anticonvulsant Properties
- Anticonvulsant Effects: Gitto et al. (2010) described the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their evaluation as anticonvulsants. This highlights the potential therapeutic application of these compounds in treating epilepsy (Gitto et al., 2010).
Synthesis for Alkaloid Preparation
- Preparation of Alkaloids: The study by Blank and Opatz (2011) demonstrates the synthesis of various alkaloids from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, underlining its role as a precursor in alkaloid synthesis (Blank & Opatz, 2011).
Pharmaceutical Applications
- Dynamic Kinetic Enzymatic Hydrolysis: Paál et al. (2008) achieved the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, indicating its potential in pharmaceutical applications (Paál et al., 2008).
Psychopharmacological Activity
- Psychopharmacological Effects: Sanoev (2022) investigated the psychopharmacological activity of 1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, shedding light on its potential use in psychopharmacology (Sanoev, 2022).
Conformational Analysis
- Conformational Studies: Sohár et al. (1992) conducted a conformational analysis of stereoisomeric 1,2,3,4-tetrahydroisoquinolines, providing valuable information about the structural aspects and potential pharmaceutical applications of these compounds (Sohár et al., 1992).
Synthesis Methods and Applications
- Practical Synthesis Approaches: Zhong and Bulger (2011) presented a practical and scalable synthesis method for N-Halo compounds, including 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. This highlights the compound's relevance in synthetic chemistry (Zhong & Bulger, 2011).
Stereochemistry and Biological Activity
- Stereochemistry and Bioactivity: Mondeshka et al. (1992) and Naicker et al. (2011) explored the stereochemistry and biological activities of tetrahydroisoquinoline derivatives, providing insights into their potential therapeutic uses (Mondeshka et al., 1992); (Naicker et al., 2011).
Radio-Labeled Derivatives for Brain Imaging
- PET AMPA Receptor Ligands: Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled derivatives of this compound as potential PET AMPA receptor ligands for imaging brain diseases, illustrating its application in neuroimaging (Gao et al., 2006).
Novel Derivative Synthesis
- Novel Derivative Synthesis: Research by Aghekyan et al. (2009) involved synthesizing novel derivatives of 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinoline, expanding the scope of this compound in synthetic chemistry (Aghekyan et al., 2009).
Safety And Hazards
properties
IUPAC Name |
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXLTDHDLUBZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
63283-42-1 | |
Record name | 63283-42-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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